3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde
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Overview
Description
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to the thiophene ring at the 3-position, and an aldehyde group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, enabling the construction of various functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
2-Bromothiophene: Lacks the phenyl ring and the fluoro substituent, making it less complex and potentially less selective in biological applications.
3-Bromothiophene-2-carbaldehyde: Similar structure but without the fluoro substituent, which may affect its reactivity and binding properties.
The uniqueness of this compound lies in the combination of the bromo and fluoro substituents, which can enhance its chemical reactivity and biological activity compared to simpler thiophene derivatives .
Properties
Molecular Formula |
C11H6BrFOS |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFOS/c12-8-2-1-3-9(13)11(8)7-4-5-15-10(7)6-14/h1-6H |
InChI Key |
AMMSCUGPDYZXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(SC=C2)C=O)F |
Origin of Product |
United States |
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